molecular formula C15H9Br2NO4 B12714049 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol CAS No. 117238-56-9

5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol

Cat. No.: B12714049
CAS No.: 117238-56-9
M. Wt: 427.04 g/mol
InChI Key: KOXFBIDJEYNGFW-UHFFFAOYSA-N
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Description

5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol: is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of bromine atoms at the 5 and 7 positions of the benzofuran ring.

    Nitration: Addition of a nitro group to the phenyl ring.

    Formation of Benzofuranmethanol: Coupling of the brominated benzofuran with the nitrophenyl group, followed by reduction to form the methanol derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with different functional groups replacing bromine atoms.

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules. Biology Medicine : Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities. Industry : Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-2-benzofuranmethanol: Lacks the nitrophenyl group, potentially altering its biological activity.

    2-Nitrophenyl-2-benzofuranmethanol: Lacks bromine atoms, which might affect its reactivity and interactions.

    5,7-Dibromo-alpha-(2-aminophenyl)-2-benzofuranmethanol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness: : 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol is unique due to the presence of both bromine atoms and a nitrophenyl group, which can confer specific reactivity and potential biological activities not found in similar compounds.

Properties

CAS No.

117238-56-9

Molecular Formula

C15H9Br2NO4

Molecular Weight

427.04 g/mol

IUPAC Name

(5,7-dibromo-1-benzofuran-2-yl)-(2-nitrophenyl)methanol

InChI

InChI=1S/C15H9Br2NO4/c16-9-5-8-6-13(22-15(8)11(17)7-9)14(19)10-3-1-2-4-12(10)18(20)21/h1-7,14,19H

InChI Key

KOXFBIDJEYNGFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC3=CC(=CC(=C3O2)Br)Br)O)[N+](=O)[O-]

Origin of Product

United States

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